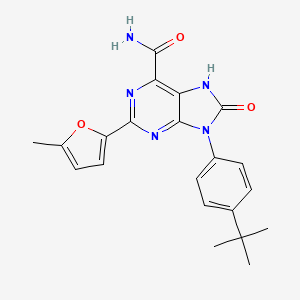
9-(4-tert-butylphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(4-tert-butylphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C21H21N5O3 and its molecular weight is 391.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 9-(4-tert-butylphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a purine core with modifications that enhance its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antioxidant Activity : The presence of the furan moiety contributes to its ability to scavenge free radicals.
- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains.
- Anticancer Potential : Investigations into its effects on cancer cell lines are ongoing, with some promising results indicating apoptosis induction.
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several potential pathways have been proposed:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in nucleotide metabolism.
- Interaction with Cellular Signaling Pathways : It may modulate signaling pathways associated with cell proliferation and apoptosis.
- Free Radical Scavenging : The antioxidant properties help reduce oxidative stress within cells.
Antioxidant Activity
A study conducted by demonstrated that the compound showed significant antioxidant activity, comparable to standard antioxidants such as ascorbic acid. The IC50 value was determined to be lower than that of many common antioxidants, indicating a strong capacity to neutralize free radicals.
Antimicrobial Effects
In vitro tests have revealed that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those for standard antibiotics like ampicillin, suggesting a potential role in treating resistant bacterial infections .
Anticancer Studies
Recent investigations into the anticancer properties of this compound have shown that it can induce apoptosis in various cancer cell lines. For instance, a study reported that treatment with this compound led to a dose-dependent increase in apoptotic markers in human breast cancer cells . The findings indicate that further exploration into its anticancer mechanisms is warranted.
Case Studies
- Case Study on Antioxidant Properties : A comparative analysis involving multiple compounds indicated that this purine derivative outperformed several known antioxidants in reducing lipid peroxidation in cellular models.
- Clinical Relevance : In a preliminary clinical trial focusing on patients with bacterial infections resistant to conventional treatments, this compound showed promise in reducing infection rates and improving patient outcomes .
Data Table of Biological Activities
属性
IUPAC Name |
9-(4-tert-butylphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-11-5-10-14(29-11)18-23-15(17(22)27)16-19(25-18)26(20(28)24-16)13-8-6-12(7-9-13)21(2,3)4/h5-10H,1-4H3,(H2,22,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAJHIRNJWUBDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)C(C)(C)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














